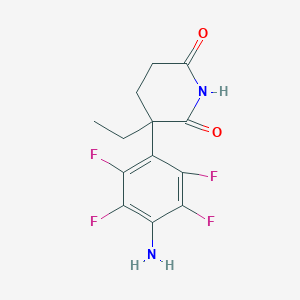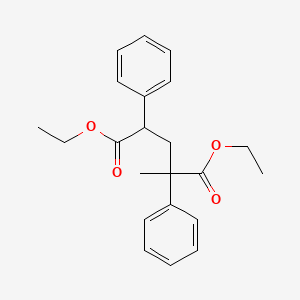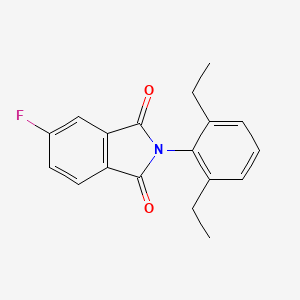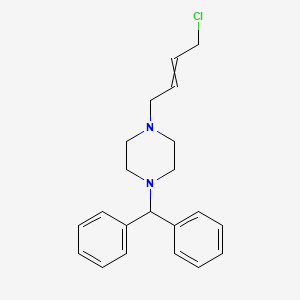
8-Hydroxy-4,8-dimethyldeca-4,9-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-4,8-dimethyldeca-4,9-dienal is a chemical compound with the molecular formula C12H20O2 It is known for its unique structure, which includes a hydroxyl group and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-4,8-dimethyldeca-4,9-dienal typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable aldehydes followed by selective reduction and hydroxylation steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as distillation and chromatography are crucial to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxy-4,8-dimethyldeca-4,9-dienal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the diene system can be selectively reduced to yield saturated compounds.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic catalysts, depending on the desired substitution product.
Major Products:
Oxidation: Formation of 8-oxo-4,8-dimethyldeca-4,9-dienal.
Reduction: Formation of 8-hydroxy-4,8-dimethyldecane.
Substitution: Formation of 8-alkoxy-4,8-dimethyldeca-4,9-dienal derivatives.
Aplicaciones Científicas De Investigación
8-Hydroxy-4,8-dimethyldeca-4,9-dienal has found applications in various scientific fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: Investigated for its potential role in biological pathways and as a biomarker for certain physiological conditions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of fragrances, flavors, and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism by which 8-Hydroxy-4,8-dimethyldeca-4,9-dienal exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the conjugated diene system allow it to participate in various biochemical reactions. It can act as an electrophile in nucleophilic addition reactions or as a ligand binding to specific proteins, thereby modulating their activity.
Comparación Con Compuestos Similares
4,8-Dimethyldeca-4,9-dienal: Lacks the hydroxyl group, making it less reactive in certain biochemical pathways.
8-Hydroxy-4,8-dimethyldecane: Saturated version, lacking the conjugated diene system, which affects its reactivity and applications.
Uniqueness: 8-Hydroxy-4,8-dimethyldeca-4,9-dienal stands out due to its unique combination of a hydroxyl group and a conjugated diene system
Propiedades
Número CAS |
114076-25-4 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
8-hydroxy-4,8-dimethyldeca-4,9-dienal |
InChI |
InChI=1S/C12H20O2/c1-4-12(3,14)9-5-7-11(2)8-6-10-13/h4,7,10,14H,1,5-6,8-9H2,2-3H3 |
Clave InChI |
YHHPBYNAHAIMNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C=C)O)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


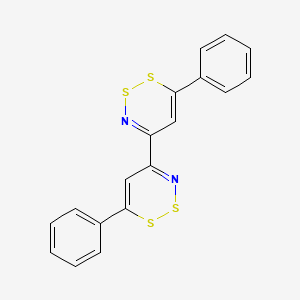
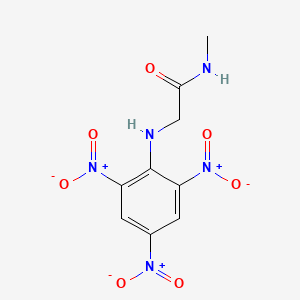
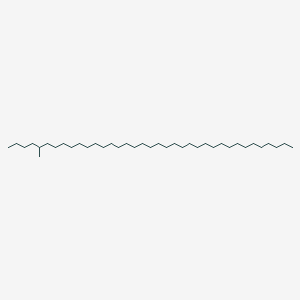

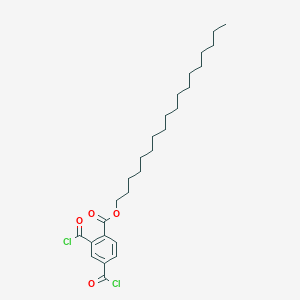
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
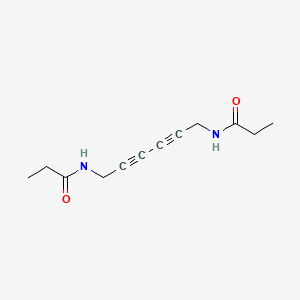
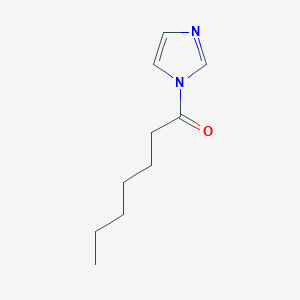
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
